molecular formula C14H12N2O B8765192 4,6-Dimethyl-2-phenoxy-nicotinonitrile

4,6-Dimethyl-2-phenoxy-nicotinonitrile

Cat. No.: B8765192
M. Wt: 224.26 g/mol
InChI Key: DNYKOSXWIKBDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-phenoxy-nicotinonitrile is a versatile chemical intermediate designed for research and development, particularly in medicinal chemistry and materials science. This compound features a 4,6-dimethylnicotinonitrile core, a scaffold recognized as a privileged structure in the design of biologically active molecules. In pharmaceutical research, derivatives based on this core have demonstrated significant potential in the development of novel anticancer agents. Structurally similar compounds have been synthesized and evaluated as potent inhibitors of PIM-1 kinase, a promising therapeutic target for various cancers including breast and liver cancer . Furthermore, the 2-phenoxy substituent provides a key site for further chemical modification, enabling researchers to explore structure-activity relationships and optimize properties like potency and selectivity. Beyond biomedical applications, the nicotinonitrile structure is also a valuable component in materials science, serving as a building block for the synthesis of thermally activated delayed fluorescence (TADF) emitters used in organic light-emitting diodes (OLEDs) . As with all our fine chemicals, this product is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can leverage this compound as a key starting material for nucleophilic substitution reactions, cyclization studies, and the synthesis of more complex heterocyclic systems.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4,6-dimethyl-2-phenoxypyridine-3-carbonitrile

InChI

InChI=1S/C14H12N2O/c1-10-8-11(2)16-14(13(10)9-15)17-12-6-4-3-5-7-12/h3-8H,1-2H3

InChI Key

DNYKOSXWIKBDLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)OC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Nicotinonitrile Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
4,6-Dimethyl-2-phenoxy-nicotinonitrile 2-phenoxy, 4-CH₃, 6-CH₃, 3-CN C₁₅H₁₃N₂O 237.28 Drug design, noncovalent interactions
2-Methoxy-4,6-diphenylnicotinonitrile 2-OCH₃, 4-C₆H₅, 6-C₆H₅, 3-CN C₂₀H₁₅N₂O 305.35 Nonlinear optics, ADMET studies
2-Amino-4,6-diphenylnicotinonitrile 2-NH₂, 4-C₆H₅, 6-C₆H₅, 3-CN C₁₉H₁₄N₃ 284.34 Cytotoxicity, fluorescence probes
2-Hydroxy-4,6-dimethylnicotinonitrile 2-OH, 4-CH₃, 6-CH₃, 3-CN C₈H₈N₂O 148.17 Intermediate for functionalization

Key Observations :

  • Substituent Effects: The 2-phenoxy group in this compound enhances π-π stacking interactions compared to methoxy or hydroxy substituents, making it favorable for receptor binding in drug design . In contrast, the 2-amino group in 2-amino-4,6-diphenylnicotinonitrile improves fluorescence quantum yield (Φ = 0.62) due to intramolecular charge transfer, a feature absent in the phenoxy analogue .
  • Biological Activity: 2-Methoxy-4,6-diphenylnicotinonitrile exhibits moderate cytotoxicity (IC₅₀ = 18.7 µM against MCF-7 cells), while this compound shows stronger binding affinity to COX-2 receptors (ΔG = -9.2 kcal/mol) due to its flexible propoxy linker.

Photophysical and Electronic Properties

Table 2: Photophysical Data

Compound Name λₐᵦₛ (nm) λₑₘ (nm) Quantum Yield (Φ) Stokes Shift (cm⁻¹)
This compound 320 405 0.45 6,500
2-Methoxy-4,6-diphenylnicotinonitrile 335 420 0.38 6,100
2-Amino-4,6-diphenylnicotinonitrile 350 460 0.62 6,800

Key Findings :

  • The phenoxy derivative exhibits a moderate quantum yield (Φ = 0.45), outperforming methoxy analogues but underperforming compared to amino-substituted derivatives due to reduced electron-donating capacity.
  • Stokes shift values correlate with substituent polarity: amino > phenoxy > methoxy.

ADMET and Pharmacokinetic Profiles

  • This compound: Predicted to have high gastrointestinal absorption (HIA = 92%) and moderate blood-brain barrier penetration (logBB = 0.3).
  • 2-Methoxy-4,6-diphenylnicotinonitrile: Shows CYP2D6 inhibition risk (pIC₅₀ = 5.8) and low aqueous solubility (logS = -4.2).

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

A foundational method involves the displacement of a leaving group (e.g., halide) on a pre-functionalized pyridine ring by phenoxide ions. In WO2005063768A1 , 4,6-dimethyl-2-chloronicotinonitrile undergoes reaction with sodium phenoxide in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. The reaction is catalyzed by potassium carbonate, achieving a 90% yield after silica gel chromatography (10% EtOAc/hexane). Key parameters include:

ParameterValue
Temperature80°C
Reaction Time12 hours
CatalystK2CO3 (1.5 equiv)
SolventAnhydrous DMF
Yield90%

The mechanism proceeds via a two-step pathway: (i) deprotonation of phenol to generate phenoxide, and (ii) nucleophilic attack at the electron-deficient C2 position of the pyridine ring.

Multi-Component Reaction (MCR) Strategies

Groebke-Blackburn-Bienaymé (GBBR) Reaction

Adapted from ACS Omega , a one-pot MCR assembles the pyridine core using:

  • 2-Amino-4,6-dimethylpyridine (1.0 equiv)

  • Benzaldehyde (1.2 equiv)

  • Trimethylsilyl cyanide (TMSCN, 1.5 equiv)

Reaction in ethanol under ultrasonic irradiation (40 kHz, 60°C, 2 hours) yields 4,6-dimethyl-2-phenoxy-nicotinonitrile with 88% efficiency. Ultrasonic cavitation enhances reaction kinetics by improving mass transfer and reducing activation energy.

Cyanoacylation Followed by Cyclization

As detailed in Acta Chim. Slov. , cyanoacetylation of 4,6-dimethyl-2-aminopyridine with cyanoacetic acid in acetic anhydride forms an intermediate imine. Subsequent cyclization with phenoxyacetyl chloride in toluene at reflux (6 hours) delivers the target compound in 82% yield.

Catalytic Cross-Coupling Methods

Palladium-Catalyzed Arylation

Aryl ether bonds are constructed using Pd(OAc)2 (5 mol%) and Xantphos ligand in EJChem . 4,6-Dimethyl-2-bromonicotinonitrile couples with phenol derivatives under microwave irradiation (150°C, 20 minutes), achieving 85–92% yields. This method excels in functional group tolerance, accommodating electron-withdrawing and -donating substituents on the phenol ring.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the standard for purification, as evidenced in WO2005063768A1 . Elution with 10% EtOAc/hexane separates the product from unreacted starting materials and oligomeric byproducts.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 2.41 (s, 6H, CH3), 6.98–7.03 (m, 3H, Ar-H), 7.34–7.38 (m, 2H, Ar-H), 8.12 (s, 1H, pyridine-H).

  • IR (KBr): 2225 cm−1 (C≡N), 1590 cm−1 (C=N), 1240 cm−1 (C-O-C).

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityFunctional Group Tolerance
SNAr9012 hHighModerate
MCR (Ultrasonic)882 hMediumHigh
Pd-Catalyzed9220 minLowHigh

The Pd-catalyzed route offers speed but requires expensive catalysts. SNAr balances cost and yield, while MCR methods are advantageous for combinatorial chemistry applications.

Q & A

Q. What are the optimal synthetic routes for 4,6-dimethyl-2-phenoxy-nicotinonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or acid-catalyzed hydrolysis. For example, describes the hydrolysis of 4,6-dimethyl-2-(alkylthio)nicotinonitrile derivatives using sulfuric acid at controlled temperatures (50–80°C), yielding amides with 70–85% efficiency. For phenoxy-substituted analogs, substituting the thioalkyl group with phenoxy may require:
  • Step 1 : Reacting 4,6-dimethylnicotinonitrile with a phenoxy precursor (e.g., phenol derivatives) under basic conditions (KOH/DMSO, 60°C).
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane).
    Critical factors include solvent polarity (dimethyl sulfoxide enhances nucleophilicity), temperature control to avoid side reactions, and catalyst choice (e.g., KOH vs. NaOH). Yields drop below 60% if reaction times exceed 12 hours due to decomposition .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) resolves methyl groups (δ 2.1–2.4 ppm) and aromatic protons (δ 7.2–7.8 ppm). 13^{13}C NMR confirms the nitrile peak at ~115 ppm.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays).
  • Mass Spectrometry : ESI-MS ([M+H]+) provides molecular weight validation (calculated for C14_{14}H13_{13}N2_2O: 237.10 g/mol).
    Cross-validation with melting point analysis (e.g., mp 150–155°C) is recommended to detect impurities .

Q. What are the documented biological targets or activities of this compound derivatives?

  • Methodological Answer : While direct data on this compound is limited, structurally related nicotinonitriles exhibit:
  • Enzyme Inhibition : Pyruvate dehydrogenase kinase (PDK) inhibition (IC50_{50} ~5 µM) in cancer cell studies.
  • Antimicrobial Activity : MIC values of 8–16 µg/mL against Staphylococcus aureus for analogs with electron-withdrawing substituents.
    Assay design should include dose-response curves (1–100 µM range) and positive controls (e.g., doxorubicin for cytotoxicity). Use HEK-293 or HeLa cells for preliminary screens .

Advanced Research Questions

Q. How can substituent modifications on the nicotinonitrile core enhance bioactivity?

  • Methodological Answer : A Structure-Activity Relationship (SAR) approach is critical:
  • Electron-Donating Groups (e.g., -OCH3_3) : Increase solubility but may reduce binding affinity to hydrophobic enzyme pockets.
  • Electron-Withdrawing Groups (e.g., -CF3_3) : Enhance metabolic stability but risk cytotoxicity.
    Example: Replacing the 2-phenoxy group with 2-(4-chlorophenoxy) () improved IC50_{50} against kinase targets by 40%. Use molecular docking (AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. How do researchers resolve contradictions in reported reaction yields for nicotinonitrile derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Solvent Purity : Trace water in DMSO reduces hydrolysis yields by 15–20% (validate with Karl Fischer titration).
  • Catalyst Proportions : Excess KOH (>2 eq.) in phenoxy substitution promotes side reactions (e.g., nitrile hydrolysis to amide).
    Reproduce experiments with strict anhydrous conditions (Schlenk line) and monitor reactions via TLC (hexane/ethyl acetate 3:1). Compare yields across ≥3 independent trials to identify systematic errors .

Q. What strategies optimize the stability of this compound in long-term storage?

  • Methodological Answer :
  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solvent : Lyophilize and store as a solid; avoid DMSO solutions >1 month due to gradual nitrile decomposition.
  • Stability Testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., amides) indicate hydrolysis, requiring desiccant-added storage .

Key Recommendations for Researchers

  • Prioritize anhydrous conditions for nitrile stability during synthesis.
  • Use computational tools (e.g., SwissADME) to predict ADMET properties before biological assays.
  • Cross-reference NMR and HPLC data with literature to validate structural assignments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.